molecular formula C19H23BrO6 B6265691 1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate CAS No. 1803584-78-2

1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No. B6265691
CAS RN: 1803584-78-2
M. Wt: 427.3
InChI Key:
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Description

1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C19H23BrO6 and its molecular weight is 427.3. The purity is usually 95.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with catalases . Catalases are common enzymes found in nearly all living organisms exposed to oxygen, where they function to catalyze the decomposition of hydrogen peroxide to water and oxygen.

Mode of Action

It is known that bromine-containing compounds can act as sources of bromine, which is equivalent to hypobromous acid (hobr)

Biochemical Pathways

Given the potential interaction with catalases, it could be inferred that the compound might influence the breakdown of hydrogen peroxide within cells . This could potentially affect various biochemical pathways where hydrogen peroxide is involved, such as cellular oxidative stress responses.

Result of Action

If the compound does indeed interact with catalases and influence the breakdown of hydrogen peroxide, it could potentially modulate cellular responses to oxidative stress .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate' involves the reaction of 3-bromobenzoic acid with diethyl oxalate to form 3-bromo-2-(diethoxycarbonyl)benzoic acid. This intermediate is then reacted with 4-methylcyclohexanone in the presence of sodium ethoxide to form 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylic acid diethyl ester. Finally, this compound is subjected to a decarboxylation reaction to yield the desired product.", "Starting Materials": [ "3-bromobenzoic acid", "diethyl oxalate", "4-methylcyclohexanone", "sodium ethoxide" ], "Reaction": [ "Step 1: 3-bromobenzoic acid is reacted with diethyl oxalate in the presence of a catalyst such as triethylamine to form 3-bromo-2-(diethoxycarbonyl)benzoic acid.", "Step 2: 3-bromo-2-(diethoxycarbonyl)benzoic acid is reacted with 4-methylcyclohexanone in the presence of sodium ethoxide to form 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylic acid diethyl ester.", "Step 3: The diethyl ester is subjected to a decarboxylation reaction by heating with a base such as potassium hydroxide to yield the desired product, 1,3-diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate." ] }

CAS RN

1803584-78-2

Molecular Formula

C19H23BrO6

Molecular Weight

427.3

Purity

95

Origin of Product

United States

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